3,4-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide
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Description
3,4-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C11H9F2N3O3S and its molecular weight is 301.27. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization in Photodynamic Therapy
The compound 3,4-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide has been explored for its potential applications in photodynamic therapy (PDT). A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating its significant potential as a Type II photosensitizer for cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Pharmacological Applications in Cerebral Vasospasm
Another area of interest is the pharmacological application in preventing cerebral vasospasm post-subarachnoid hemorrhage. Research by Zuccarello et al. (1996) investigated the effectiveness of oral treatment with endothelin receptor antagonists, including derivatives of benzenesulfonamides, in reducing the magnitude of cerebral artery constriction, showcasing their potential in treating vasospasm resulting from subarachnoid hemorrhage (Zuccarello et al., 1996).
Potential in Idiopathic Pulmonary Fibrosis Treatment
In the field of respiratory diseases, Norman (2014) evaluated the use of PI3K inhibitors, including 2,4-difluoro derivatives of benzenesulfonamides, for treating idiopathic pulmonary fibrosis and cough. This study suggests the therapeutic potential of these compounds in managing idiopathic pulmonary fibrosis, supported by in vitro data and early-phase clinical trials (Norman, 2014).
Investigation in Cyclooxygenase-2 Inhibition
Further research into 1,5-diarylpyrazoles having substituted benzenesulfonamide moieties explored their cyclooxygenase (COX-1/COX-2) inhibitory activities. This work by Pal et al. (2003) identified specific fluorine substitution on the benzenesulfonamide moiety that yielded selectivity and potency for COX-2 inhibition, indicating potential for development into anti-inflammatory drugs (Pal et al., 2003).
Properties
IUPAC Name |
3,4-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O3S/c1-19-11-14-5-7(6-15-11)16-20(17,18)8-2-3-9(12)10(13)4-8/h2-6,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGURMFSTNCGZAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NS(=O)(=O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.